molecular formula C17H11F5N4O B2728342 N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-50-9

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2728342
CAS RN: 321431-50-9
M. Wt: 382.294
InChI Key: XMOCJYBAXWFMDD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a carboxamide group, and multiple aromatic rings with fluorine substitutions . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the formation of the triazole ring and the introduction of the various substituents . The synthesis would likely involve specialized techniques and require careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in reactions with acids or bases, and the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Catalysts in Chemical Reactions

The compound has been studied for its effects on structural, redox, and magnetic properties of Blatter radicals . The presence of difluorophenyl substituents can influence these properties, which are crucial in many chemical reactions .

Electrochemical Studies

Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly . This property makes the compound useful in electrochemical studies and applications .

EPR Spectroscopy

The compound is used in EPR spectroscopy, where it produces spectra typical of Blatter radicals . This can help in the study of molecular structures and their interactions .

Synthesis of Amidrazones

The compound is used in the synthesis of amidrazones . Amidrazones are important intermediates in the synthesis of various organic compounds .

Material Science

The compound has been used in the development of novel soluble polyimides containing fluorine and trifluoromethyl groups . These polyimides have high optical transparency and low dielectric constants, making them suitable for use in electronics and aerospace insulators .

Optical Waveguides and Display Devices

The high optical transparency of the polyimides synthesized using this compound makes them suitable for applications in optical waveguides and display devices .

Preparation of Piperazine Derivatives

The compound is used in the preparation of piperazine derivatives . Piperazine derivatives have a wide range of applications in medicinal chemistry .

Low Dielectric Materials

The compound is used in the synthesis of materials with low dielectric constants . These materials are crucial in reducing resistance–capacitance delay and cross talk noise in highly integrated circuits .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and trials. It could be the subject of future research to explore its potential uses .

properties

IUPAC Name

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F5N4O/c1-9-23-15(16(27)24-11-5-6-13(18)14(19)8-11)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCJYBAXWFMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

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